Beta-Amyloid (12-28)
Description
Properties
Molecular Weight |
1955.2 |
|---|---|
sequence |
VHHQKLVFFAEDVGSNK |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Beta Amyloid 12 28
Generation and Processing Pathways of Aβ(12-28)
The formation of Aβ peptides, including the (12-28) fragment, is a result of the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane glycoprotein (B1211001) with functions that are not yet fully understood. wikipedia.orggenecards.org This process is central to the amyloidogenic pathway implicated in Alzheimer's disease. nih.govportlandpress.com
Proteolytic Cleavage Events Yielding Aβ(12-28) from Amyloid Precursor Protein (APP)
The generation of amyloid-beta peptides is a multi-step enzymatic process. biorxiv.org Initially, APP is cleaved by β-secretase (BACE1), which cuts at the N-terminus of the Aβ domain. nih.govpnas.org This cleavage releases a soluble ectodomain and leaves a membrane-bound C-terminal fragment (C99). mdpi.com Subsequently, the γ-secretase complex performs an intramembrane cleavage of C99 to generate Aβ peptides of varying lengths. wikipedia.orgbiorxiv.org
The Aβ(12-28) fragment itself is not a direct product of the canonical α-, β-, and γ-secretase cleavages that produce full-length Aβ peptides like Aβ(1-40) and Aβ(1-42). Instead, it can arise from further proteolytic processing of these longer Aβ species. For instance, studies have shown that Aβ peptides can undergo autohydrolysis, with primary cleavage sites identified at Gln15-Lys16, Lys16-Leu17, and Phe19-Phe20, which would lead to the generation of various fragments, including those encompassing the 12-28 region. rsc.org The α-secretase cleavage, which occurs between Lys-16 and Leu-17 within the Aβ sequence, normally prevents the formation of amyloidogenic peptides. nih.govpnas.org However, this cleavage site falls within the N-terminus of the Aβ(12-28) sequence, suggesting that fragments containing this region can be generated through alternative processing pathways.
| Enzyme Family | Cleavage Site on APP/Aβ | Resulting Fragments | Role in Aβ(12-28) Generation |
| β-secretase (BACE1) | N-terminus of Aβ domain | sAPPβ and C99 | Initiates the amyloidogenic pathway leading to full-length Aβ peptides which can be precursors to Aβ(12-28). nih.govpnas.org |
| γ-secretase | C-terminus of Aβ domain (intramembrane) | Aβ peptides (e.g., Aβ40, Aβ42) and AICD | Produces the full-length Aβ peptides that can be subsequently cleaved to form Aβ(12-28). wikipedia.orgnih.gov |
| α-secretase | Within the Aβ domain (Lys16-Leu17) | sAPPα and C83 | Cleavage at this site would truncate the N-terminus of Aβ(12-28), suggesting its generation via other mechanisms. nih.govpnas.org |
| Autohydrolysis | Various sites including Gln15–Lys16, Lys16–Leu17, Phe19–Phe20 | Various Aβ fragments | A potential direct mechanism for the generation of Aβ(12-28) from longer Aβ peptides. rsc.org |
Endogenous Production and Regulation Mechanisms of Aβ(12-28)
The production of Aβ peptides is a normal physiological process, and their levels are tightly regulated in the brain. en-journal.orgnih.gov Endogenous Aβ is believed to play a role in synaptic plasticity and memory. nih.govresearchgate.net The regulation of Aβ levels involves a balance between production via APP processing and clearance by various Aβ-degrading enzymes. oup.com These enzymes include neprilysin (NEP), insulin-degrading enzyme (IDE), and endothelin-converting enzyme (ECE). oup.com
Conformational Dynamics and Structural States of Aβ(12-28)
The Aβ(12-28) peptide is intrinsically disordered and can adopt a variety of conformational states, ranging from monomers to complex fibrillar structures. mdpi.comnih.gov This conformational plasticity is a key determinant of its biological activity and propensity to aggregate.
Monomeric Conformations and Transitions
In its monomeric form, Aβ(12-28) is highly flexible and populates a range of structures. nih.gov At neutral pH and physiological temperatures, it exists predominantly in a partially collapsed, random coil state with little to no canonical secondary structure. mdpi.comnih.gov However, it can also transiently adopt other conformations, including β-hairpins, α-helical structures, and polyproline II (PII) helices. mdpi.comrsc.org The transition between these states is influenced by environmental factors such as temperature and solvent polarity. rsc.org For instance, at lower temperatures, an extended PII conformation is favored, while higher temperatures promote a random coil structure. rsc.org Molecular dynamics simulations have shown that different force fields can predict different turn locations for the β-hairpin conformation, highlighting the complexity of its conformational landscape. mdpi.comnih.gov
Oligomeric Assemblies of Aβ(12-28)
Aβ(12-28) has a propensity to self-assemble into soluble oligomers, which are considered by many to be the primary neurotoxic species in Alzheimer's disease. nih.govfrontiersin.org The formation of these oligomers is a complex process, and different types of oligomeric structures have been observed. acs.org Time-resolved infrared spectroscopy studies have identified two distinct types of early oligomers of Aβ(12-28) that differ in their structure, size, and kinetics of formation. acs.org One type of oligomer is characterized by an antiparallel β-sheet structure. acs.org The hydrophobic core region of Aβ, which includes residues 17-21, plays a crucial role in the formation of these aggregates. nih.gov Interestingly, human serum albumin has been shown to inhibit the oligomerization of Aβ(12-28) by preferentially binding to the soluble oligomers rather than the monomers. nih.gov
Fibrillar Architectures and Polymorphism
Under certain conditions, Aβ(12-28) can further assemble into insoluble amyloid fibrils. acs.org These fibrils are characterized by a cross-β sheet architecture, where β-strands run perpendicular to the fibril axis. portlandpress.com Aβ fibrils exhibit significant structural polymorphism, meaning they can exist in multiple, distinct, self-propagating conformations. pnas.orgresearchgate.net This polymorphism arises from variations in the packing of monomeric units, the number and orientation of protofilaments within a fibril, and the conformation of the monomer subunits. researchgate.net The stability of these fibrillar structures is largely determined by specific "aggregation-nucleating regions" which form a common cross-β framework shared among different polymorphs. biorxiv.org The Aβ(12-28) region itself contains a hydrophobic domain (residues 14-21) and a β-turn (residues 22-28), which are important for the assembly of Aβ peptides into fibrils. nih.govanaspec.com The structure of Aβ(1-40) fibrils has been shown to involve a β-strand-turn-β-strand motif, and the Aβ(12-28) sequence contributes to this structure. pnas.org
| Structural State | Key Characteristics | Experimental Techniques |
| Monomer | Intrinsically disordered, populates random coil, β-hairpin, and α-helical states. mdpi.comnih.gov | Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), Molecular Dynamics (MD) simulations. mdpi.comrsc.org |
| Oligomer | Soluble, can form different structural types (e.g., antiparallel β-sheets). acs.org Considered a primary toxic species. nih.gov | Time-resolved Infrared Spectroscopy, Ion Mobility Spectrometry (IMS), Atomic Force Microscopy (AFM). nih.govacs.orgnih.gov |
| Fibril | Insoluble, cross-β sheet architecture, exhibits structural polymorphism. portlandpress.comacs.org | Cryo-Electron Microscopy (Cryo-EM), Solid-State NMR (ssNMR), X-ray Crystallography. portlandpress.compnas.orgrcsb.org |
Computational Modeling of Aβ(12-28) Structures and Dynamics
Computational modeling, particularly through molecular dynamics (MD) simulations, has provided significant insights into the structural and dynamic properties of the Aβ(12-28) peptide. mdpi.comnih.govrsc.org These studies have revealed that the conformational landscape of Aβ(12-28) is highly dependent on environmental factors such as solvent polarity and temperature. rsc.org
In aqueous solutions, Aβ(12-28) predominantly exists in a random coil state. mdpi.com However, it can also populate other structures, including α-helices, polyproline II (PPII) helices, and β-strands. rsc.orgmdpi.com Replica-exchange molecular dynamics (T-REMD) simulations have shown that while the random coil is the most populated conformation, a small percentage of the peptides (less than 8-10%) can form β-hairpins. mdpi.comnih.gov The location of the turn in these hairpins can vary depending on the force field used in the simulation, with some models predicting a turn at residues F19-E22 and others at L17-F20. mdpi.com
The choice of force field and water model in simulations significantly influences the observed secondary structure propensities. For example, simulations using the OPLS-AA/TIP4P model show a negligible population of α-helices, whereas the GROMOS 43A1/SPC model predicts an α-helix population of about 5%. mdpi.com At physiological temperatures, the peptide is mostly a collapsed random coil, with a minor fraction adopting hairpin structures. nih.gov As the temperature increases, the population of both β-strand and PPII conformations decreases in favor of β-turn and random-coil states. nih.gov
Gas-phase studies combined with ion-mobility spectrometry (IMS) and molecular dynamics have shown that the charge state of the peptide also plays a crucial role in its conformation. rsc.orgrsc.org A transition from a globular to a helical structure has been observed when the charge state increases from 3+ to 4+. rsc.orgrsc.org Further increases in charge state lead to the unfolding of this helical structure into β-turn-like or random coil motifs. rsc.orgnih.gov
Table 1: Computationally Modeled Structures of Aβ(12-28) and Influencing Factors
| Structure | Dominant Condition | Key Findings | References |
|---|---|---|---|
| Random Coil | Aqueous solution, high temperature | Most populated state in water. rsc.orgmdpi.com | rsc.orgmdpi.comnih.gov |
| β-Hairpin | Aqueous solution | Small population (<10%), turn location varies with force field. mdpi.com | mdpi.comnih.gov |
| α-Helix | Membrane-mimicking environments (e.g., TFE), 4+ charge state (gas phase) | Adopted in non-aqueous environments and specific charge states. rsc.orgmdpi.comrsc.org | rsc.orgmdpi.comrsc.org |
| Polyproline II (PPII) | Low temperature | Observed at lower temperatures, diminishes with heat. rsc.orgnih.gov | rsc.orgnih.gov |
| Globular | 3+ charge state (gas phase) | Precedes the transition to a helical structure at higher charge states. | rsc.orgrsc.org |
| β-Turn | High temperature, 5+ and 6+ charge states (gas phase) | Becomes more prevalent at higher temperatures and charge states. | rsc.orgnih.gov |
Aggregation Kinetics and Thermodynamics of Aβ(12-28)
The aggregation of Aβ(12-28) is a complex process influenced by various factors, leading to the formation of insoluble amyloid fibrils from soluble monomers. This process involves a conformational change from a predominantly random coil or α-helical structure to a β-sheet-rich conformation. acs.org The kinetics of this aggregation can be monitored using techniques like UV spectroscopy and Thioflavin-T (ThT) fluorescence, which detects the formation of amyloid structures. csic.es
Nucleation, Elongation, and Secondary Nucleation Mechanisms
The aggregation of amyloid-forming peptides like Aβ(12-28) is generally understood to proceed through a multi-step process involving nucleation, elongation, and secondary nucleation. nih.govbiorxiv.org
Primary Nucleation: This is the initial, slow step where soluble monomers overcome an energy barrier to form small, unstable oligomeric nuclei. biorxiv.org This process is highly dependent on the monomer concentration.
Elongation: Once stable nuclei are formed, they can rapidly elongate by the addition of more monomers to their ends. This is a much faster process than primary nucleation.
Kinetic studies on the full-length Aβ42 peptide have demonstrated the importance of secondary nucleation in the proliferation of aggregates. nih.gov This mechanism is believed to be a key factor in the autocatalytic nature of amyloid formation. biorxiv.org
Factors Influencing Aβ(12-28) Aggregation Rates (e.g., pH, concentration)
Several factors can significantly influence the rate of Aβ(12-28) aggregation:
Concentration: As with most aggregation processes, higher concentrations of Aβ(12-28) lead to faster aggregation rates, as observed by an increase in turbidity. csic.es
pH: The pH of the solution plays a crucial role in Aβ aggregation. acs.orgpnas.org Aβ peptides, including the Aβ(12-28) fragment, tend to aggregate most rapidly in a slightly acidic pH range of 4 to 7. rsc.orgacs.orgpnas.org This is likely due to changes in the protonation states of ionizable residues like histidine, glutamic acid, and aspartic acid, which can affect intermolecular electrostatic interactions. nih.govacs.org For instance, at a pH higher than the isoelectric point of Aβ, aggregation can be accelerated by the formation of an intermolecular ion bridge between Asp23 and Lys28. researchgate.net
Temperature: Higher temperatures generally promote the aggregation of Aβ(12-28) and the formation of β-sheet structures. researchgate.net
Ionic Strength: The presence of salts, such as NaCl, can also promote the aggregation of Aβ(12-28). csic.esresearchgate.net
Surfaces: Interfaces, such as lipid membranes or mica surfaces, can act as templates and accelerate the fibrillization of Aβ(12-28). researchgate.netacs.org
Biophysical Characterization of Aβ(12-28) Aggregates
A variety of biophysical techniques are used to characterize the different species formed during Aβ(12-28) aggregation:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to determine the secondary structure of the aggregates. Time-resolved FTIR studies have identified at least two different types of antiparallel β-sheet aggregates forming in the early stages of Aβ(12-28) aggregation. acs.org One type, characterized by an amide I band at 1627 cm⁻¹, forms rapidly and is suggested to have small or twisted β-sheets, possibly in a β-barrel-like structure. The other type, with an amide I band around 1617-1622 cm⁻¹, forms more slowly from unstructured monomers and consists of larger, planar antiparallel β-sheets. acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another powerful tool for monitoring changes in secondary structure during aggregation. It has been used to show the transition from random coil to β-sheet conformation as Aβ(12-28) aggregates. acs.orgresearchgate.net
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of the aggregates. Studies have shown that Aβ(12-28) can form highly ordered and structured fibrils. csic.es
Atomic Force Microscopy (AFM): AFM can be used to monitor the growth of individual fibrils over time and to study the kinetics of surface-mediated fibrillization. researchgate.netacs.org
Table 2: Summary of Factors Influencing Aβ(12-28) Aggregation
| Factor | Effect on Aggregation Rate | Mechanism | References |
|---|---|---|---|
| Concentration | Increases | Higher probability of intermolecular interactions and nucleation. | csic.es |
| pH | Fastest in acidic to neutral range (pH 4-7) | Alters protonation states of ionizable residues, affecting electrostatic interactions. | rsc.orgacs.orgpnas.orgresearchgate.net |
| Temperature | Increases with higher temperature | Promotes conformational changes towards β-sheet structure. | researchgate.net |
| Ionic Strength | Increases with salt concentration | Shields electrostatic repulsion between peptides. | csic.esresearchgate.net |
| Surfaces | Accelerates | Provides a template for nucleation and fibril growth. | researchgate.netacs.org |
Post-Translational Modifications (PTMs) and their Impact on Aβ(12-28)
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they can significantly influence the structure, function, and aggregation propensity of Aβ. mdpi.comfrontiersin.org Interestingly, many of the PTMs that affect Aβ aggregation are located within the first 28 residues of the peptide. mdpi.com
Isomerization and Racemization
Amyloid-beta peptides are subject to various spontaneous, non-enzymatic post-translational modifications (PTMs) over time, particularly within the long-lived protein aggregates found in amyloid plaques. nih.govnih.gov Among the most significant of these modifications are isomerization and racemization, which predominantly affect aspartic acid (Asp) residues. nih.govfrontiersin.org These reactions proceed through a succinimide (B58015) intermediate, which can then resolve into several forms, including L-isoaspartate, D-isoaspartate, and D-aspartate, altering the peptide's backbone structure and properties. nih.govbiorxiv.org
Within the Aβ(12-28) sequence, the aspartic acid at position 23 (Asp23) is a known site for such modifications. aging-us.com Studies have shown that isomerization at Asp23 is particularly associated with heavy vascular amyloidosis. biorxiv.org The introduction of an isoaspartate residue creates a "kink" in the peptide backbone, which can significantly influence protein structure, aggregation kinetics, and resistance to degradation. mdpi.com Isomerization of aspartate residues has been shown to promote fibril formation and increase resistance to proteolytic cleavage in vitro. aging-us.com In sporadic Alzheimer's disease, isomerized forms of amyloid-beta at aspartate residues are the most abundant PTMs found in the brain, suggesting their formation is related to the aging of the aggregates. nih.govbiorxiv.org
Table 1: Key Findings on Isomerization and Racemization of Aβ
| Modification Type | Affected Residues in Aβ | Relevance to Aβ(12-28) | Biochemical Consequence | Reference |
|---|---|---|---|---|
| Isomerization/Racemization | Asp1, Asp7, Asp23 | Asp23 is within the sequence. | Alters peptide backbone, promotes aggregation, increases resistance to degradation. aging-us.commdpi.com | nih.govbiorxiv.orgaging-us.com |
| Asp23 Isomerization | Asp23 | Directly affects the Aβ(12-28) region. | Associated with severe vascular amyloidosis (CAA). biorxiv.org | biorxiv.org |
| General Asp Isomerization | Asp residues | Applicable to Asp23. | Considered a dominant PTM in sporadic AD, linked to the age of plaques. nih.gov | nih.gov |
Other Modifications (e.g., Oxidation, Truncation)
Beyond isomerization, amyloid-beta peptides can undergo other modifications that alter their biochemical properties. aging-us.com
Truncation: The Aβ(12-28) peptide is itself a product of truncation, resulting from the proteolytic cleavage of the larger amyloid precursor protein (APP) and subsequent processing. nih.govnih.gov The brain contains a heterogeneous mixture of Aβ peptides of varying lengths due to imprecise cleavage by secretase enzymes and further degradation. frontiersin.orgnih.gov N-terminally truncated species, such as Aβ(12-28), are prevalent in amyloid deposits. aging-us.com This shortening can significantly impact the peptide's aggregation propensity, often increasing the rate of aggregate formation compared to the full-length peptide. nih.gov
Oxidation: While the most frequently cited oxidation site in amyloid-beta is Methionine-35 (Met35), which lies outside the 12-28 sequence, the peptide is generally susceptible to oxidative damage from reactive oxygen species. nih.gov Such modifications can be induced by factors like metal ions and inflammation. aging-us.com Oxidation can alter the peptide's structure and function, although specific findings on the oxidation of residues within the 12-28 fragment are less common in the literature compared to Met35.
Interactions with Full-Length Amyloid-Beta and Other Fragments
The Aβ(12-28) fragment plays a pivotal role in the pathology of Alzheimer's disease through its interactions with full-length Aβ and other components of the amyloid cascade. lifetein.comanaspec.com This sequence is critically important as it constitutes the binding site for apolipoprotein E (ApoE), a major genetic risk factor for Alzheimer's disease. anaspec.comfrontiersin.orgfrontiersin.org The binding of ApoE to this region of Aβ is known to modulate the aggregation and clearance of the peptide. frontiersin.orgfrontiersin.org
Furthermore, the Aβ(12-28) sequence contains a hydrophobic core (residues 17-21, LVFFA), which is understood to be essential for the formation of larger aggregates and fibrils in the full-length Aβ protein. rsc.org The interaction between Aβ(12-28) and full-length Aβ peptides is complex, with the fragment capable of both promoting and inhibiting aggregation depending on the specific context and interacting partners.
Co-aggregation and Cross-Seeding Phenomena
Co-aggregation occurs when different types of peptides polymerize together to form a mixed aggregate. nih.gov Cross-seeding is a related phenomenon where pre-formed aggregates (seeds) of one peptide catalyze the aggregation of a different monomeric peptide. nih.gov Both processes are central to the formation of amyloid plaques, which contain a mixture of Aβ isoforms. aging-us.com
Research has demonstrated that Aβ fragments containing the region from residues 17-20 (LVFF), which is within the Aβ(12-28) sequence, can enhance the aggregation of full-length Aβ(1-40). researchgate.net This indicates that Aβ(12-28) can participate in co-aggregation and act as a seed to accelerate the fibrillization of longer Aβ peptides. researchgate.net The mechanism of cross-seeding is believed to be driven by structural compatibility, where the β-sheet structures of different amyloidogenic peptides act as templates for one another, facilitating the formation of hybrid aggregates. nih.govresearchgate.net This templating can occur between different Aβ fragments as well as between Aβ and other amyloidogenic proteins like tau or Islet Amyloid Polypeptide (IAPP). frontiersin.orgresearchgate.net
Modulation of Aβ40/Aβ42 Aggregation by Aβ(12-28)
The Aβ(12-28) fragment can modulate the aggregation of the primary full-length isoforms, Aβ40 and Aβ42, through several distinct mechanisms.
Inhibition via ApoE Sequestration: Apolipoprotein E (ApoE) is known to act as a pathological chaperone, promoting the aggregation and fibril formation of Aβ. nih.gov The Aβ(12-28) peptide, by containing the ApoE binding site, can competitively bind to ApoE. nih.govpnas.org This interaction sequesters ApoE, preventing it from binding to full-length Aβ and thereby inhibiting its pro-aggregatory effect. pnas.org Studies using a modified, D-amino acid version of Aβ(12-28) (Aβ12-28P) showed it could bind ApoE with high affinity and abolish ApoE's effect on Aβ fibril formation without directly affecting Aβ aggregation itself. pnas.org
Enhancement of Aggregation: Conversely, other studies have shown that Aβ(12-28) can directly enhance the aggregation of Aβ40. researchgate.net When co-incubated with Aβ40, the Aβ(12-28) fragment increased both the rate and the extent of aggregation. researchgate.net Atomic force microscopy revealed that this enhancement was primarily due to an increased formation of oligomers and protofibrils, which are considered highly toxic species, rather than large fibrils. researchgate.net This pro-aggregatory effect is attributed to the presence of the critical hydrophobic core within the Aβ(12-28) sequence (residues 17-20). researchgate.net
Table 2: Modulatory Effects of Aβ(12-28) on Full-Length Aβ Aggregation
| Mechanism | Description | Outcome | Key Region | Reference |
|---|---|---|---|---|
| ApoE Competition | Aβ(12-28) binds to ApoE, preventing ApoE from interacting with full-length Aβ. | Inhibition of ApoE-promoted fibril formation. | Residues 12-28 | nih.govpnas.org |
| Co-aggregation / Seeding | Aβ(12-28) acts as a template or seed for full-length Aβ aggregation. | Enhancement of Aβ40 aggregation, leading to increased oligomer and protofibril formation. | Residues 17-20 | researchgate.net |
Pathophysiological Mechanisms Attributed to Beta Amyloid 12 28
Mechanisms of Cellular Dysfunction Induced by Aβ(12-28) Oligomers
Soluble oligomeric forms of Aβ are widely considered to be the primary neurotoxic species, inducing cellular dysfunction well before the formation of insoluble plaques. frontiersin.orgnih.gov The Aβ(12-28) fragment, containing a significant hydrophobic domain (residues 17-21), is integral to the assembly of Aβ peptides into these toxic oligomeric structures. anaspec.comdiva-portal.org
Membrane Disruption and Ion Channel Perturbation
A prominent mechanism of Aβ-induced cellular toxicity involves the disruption of cellular membranes and the perturbation of ion homeostasis. nih.gov Aβ oligomers can insert themselves into lipid bilayers, forming pore-like structures that act as unregulated ion channels. nih.govacs.org This leads to an abnormal influx of ions, particularly calcium (Ca2+), into the cell. nih.govnih.gov While direct studies on Aβ(12-28) alone are limited, the hydrophobic nature of this region is crucial for the initial interaction with and insertion into the cell membrane. The formation of these channels disrupts the membrane's integrity, leading to ionic dyshomeostasis, which can trigger apoptotic cascades in neurons, as they are highly sensitive to fluctuations in intracellular calcium levels. nih.govnih.gov
Research has demonstrated a two-step mechanism for Aβ-mediated membrane disruption: an initial formation of ion-permeable pores by soluble oligomers, followed by a detergent-like fragmentation of the membrane during the process of fibril elongation. nih.govacs.org The presence of gangliosides in the membrane appears to facilitate both of these disruptive processes. nih.gov
Synaptic Plasticity Impairment Mechanisms
Soluble Aβ oligomers are potent inhibitors of synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular correlate of learning and memory. nih.govpnas.org The impairment of LTP is considered an early event in the pathogenesis of Alzheimer's disease, occurring before significant plaque deposition. nih.govspandidos-publications.com
The Aβ(12-28) fragment has been directly implicated in this process. Studies have shown that this peptide sequence can attenuate LTP in vivo. researchgate.net The mechanism of impairment involves the binding of Aβ oligomers to various synaptic receptors and proteins. nih.govspandidos-publications.com The Aβ(12-28) region serves as a critical interaction domain, including for ApoE, which modulates Aβ aggregation and its synaptotoxic effects. frontiersin.orgnih.gov By disrupting normal synaptic function, Aβ oligomers can lead to a reduction in dendritic spine density and contribute to the cognitive deficits observed in Alzheimer's disease. neurology.orgnih.gov
| Research Finding | Model System | Effect of Aβ Oligomers | Reference |
| Inhibition of Hippocampal LTP | Rat in vivo | Soluble oligomers inhibit LTP. | portlandpress.com |
| Attenuation of LTP | Mouse in vivo | Aβ(12-28) injection attenuates LTP. | researchgate.net |
| Disruption of LTP and promotion of LTD | In vitro and animal models | Aβ oligomers disrupt LTP and promote long-term depression (LTD). | neurology.org |
Mitochondrial Dysfunction Pathways
Mitochondrial dysfunction is another early and prominent feature of Alzheimer's disease pathology, and Aβ oligomers are known to be key instigators of this damage. frontiersin.orgnih.gov Aβ peptides can accumulate within mitochondria, interfering with their function in several ways. nih.govaginganddisease.org This includes impairing the electron transport chain, which leads to decreased ATP production and increased generation of reactive oxygen species (ROS). nih.govmdpi.com
Contribution to Neuroinflammation and Glial Activation Pathways
Neuroinflammation, characterized by the activation of glial cells, is a central feature of the brain's response to Aβ deposition. biorxiv.orgfrontiersin.org Aβ oligomers and plaques act as stimuli that trigger the activation of both microglia and astrocytes. frontiersin.orgamegroups.org
Microglial and Astrocytic Responses to Aβ(12-28)
Microglia, the resident immune cells of the brain, and astrocytes, which have multiple support functions, both play a dual role in Alzheimer's disease. In the early stages, they can be neuroprotective by clearing Aβ aggregates. mdpi.complos.org However, chronic activation leads to the sustained release of pro-inflammatory mediators, which can cause neuronal damage. mdpi.comaginganddisease.org
The Aβ(12-28) fragment is critically involved in these processes. The binding of ApoE to this specific region of Aβ influences how glial cells respond to amyloid deposits. frontiersin.orgembopress.org Targeting this interaction with a peptide mimic, Aβ12-28P, has been shown to reduce glial activation in mouse models. researchgate.net Studies show that microglia are directly attracted to fibrillar Aβ deposits, with the microglial response being proportional to the size of the plaque. nih.gov Astrocytes also cluster around plaques, potentially forming a protective barrier, but their response does not appear to correlate with plaque size. plos.orgnih.gov The chronic inflammatory state driven by Aβ-activated glia contributes to a cycle of neurotoxicity. aginganddisease.orgaging-us.com
| Glial Cell Type | Response to Aβ | Pathological Consequence | Reference |
| Microglia | Activation and phagocytosis | Chronic activation leads to release of pro-inflammatory cytokines. | mdpi.commdpi.com |
| Astrocytes | Activation and clustering around plaques | Can release both pro-inflammatory and anti-inflammatory factors. | plos.orgaging-us.com |
Inflammatory Signaling Pathways
The activation of glial cells by Aβ triggers a complex cascade of inflammatory signaling pathways. biorxiv.org Receptors on the surface of microglia, such as Toll-like receptors (TLRs), can directly bind to Aβ, initiating an inflammatory response. aai.org This leads to the activation of intracellular signaling pathways, including the NF-κB pathway, which results in the production and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgamegroups.org
These cytokines can, in turn, act on neurons and other glial cells, amplifying the inflammatory response and contributing to neurodegeneration. nih.gov For instance, IL-1β released from microglia can increase the activation of p38 MAPK signaling in neurons and astrocytes, which worsens the pathology. nih.gov While these pathways are described for Aβ in general, the Aβ(12-28) region's role as a key structural and binding component makes it an implicit participant in initiating these inflammatory cascades. frontiersin.orgnih.gov
Oxidative Stress Induction and Related Mechanisms
Beta-Amyloid (12-28) is implicated in the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify these harmful molecules. This process is a critical and early event in the pathogenesis of Alzheimer's disease. frontiersin.org
The Aβ peptide, including the (12-28) region, can act as a potent catalyst for oxidation. frontiersin.org It has the capacity to bind to transition metal ions such as copper (Cu), iron (Fe), and zinc (Zn). frontiersin.org The interaction between Aβ(12-28) and these metal ions, particularly copper and iron, can lead to the reduction of these metals, which in turn generates hydrogen peroxide (H₂O₂). frontiersin.orgfrontiersin.orgmdpi.com This hydrogen peroxide can then be converted into highly reactive hydroxyl radicals, contributing significantly to oxidative damage. mdpi.com
Furthermore, the aggregation of Aβ peptides, a process in which the (12-28) fragment is crucial, exacerbates oxidative stress. frontiersin.orgmdpi.com Aggregated forms of Aβ can induce membrane-associated oxidative stress, which makes neurons more susceptible to excitotoxicity and apoptosis. frontiersin.org This creates a vicious cycle where oxidative stress promotes Aβ production and aggregation, and Aβ aggregates, in turn, generate more ROS. frontiersin.orgmdpi.com
The toxic effects of Aβ-induced oxidative stress extend to various cellular components. It can lead to lipid peroxidation, which damages cell membranes and impairs the function of membrane-bound proteins. mdpi.com Additionally, proteins involved in cellular defense mechanisms and energy pathways can be oxidatively modified, compromising their function. frontiersin.org This widespread damage contributes to synaptic dysfunction, neuronal injury, and ultimately, cell death. mdpi.comimrpress.com
Table 1: Mechanisms of Oxidative Stress Induction by Beta-Amyloid (12-28)
| Mechanism | Description | Key Molecules Involved | References |
|---|---|---|---|
| Metal Ion Reduction | Aβ(12-28) binds to transition metals, leading to their reduction and the subsequent generation of reactive oxygen species (ROS). | Copper (Cu), Iron (Fe), Zinc (Zn), Hydrogen Peroxide (H₂O₂) | frontiersin.orgfrontiersin.orgmdpi.com |
| Aggregation-Induced Stress | The aggregation of Aβ peptides, facilitated by the (12-28) region, enhances the production of ROS and induces membrane-associated oxidative stress. | Aβ aggregates, Reactive Oxygen Species (ROS) | frontiersin.orgmdpi.com |
| Cellular Damage | The generated ROS cause damage to lipids and proteins, impairing cellular functions and leading to neuronal death. | Lipid peroxides, Oxidized proteins | frontiersin.orgmdpi.comimrpress.com |
Role in Amyloid Plaque Formation and Morphology
The Aβ(12-28) fragment plays a significant role in the formation and structural characteristics of amyloid plaques, which are hallmark pathological features of Alzheimer's disease. wikipedia.org This region of the Aβ peptide is critical for the conformational transition into a β-sheet-enriched structure, a prerequisite for amyloid fibril formation. acs.org
Amyloid plaques are extracellular deposits primarily composed of aggregated Aβ peptides. wikipedia.org The process of plaque formation begins with the misfolding and aggregation of Aβ monomers into soluble oligomers, which then assemble into larger protofibrils and finally into insoluble fibrils that constitute the core of the plaques. wikipedia.orgjnmjournal.org The Aβ(12-28) sequence is instrumental in this aggregation cascade. acs.org Studies have shown that this specific fragment can form amyloid-like fibrils, and this process is promoted by slightly acidic pH conditions. acs.org
The morphology of amyloid plaques is highly variable, ranging from diffuse, non-fibrillar deposits to dense, cored plaques. wikipedia.orgnih.gov The smallest plaques are often diffuse deposits of Aβ. wikipedia.org Research suggests that the Aβ(12-28) fragment can form at least two different types of antiparallel β-sheets in the early stages of aggregation, which differ in their size, kinetics of formation, and ability to grow. acs.org One type consists of small, twisted β-sheets that form rapidly from pre-existing aggregates, while the other comprises more planar, multi-stranded β-sheets that develop more slowly from monomeric peptides. acs.org These different early-stage structures may influence the subsequent morphology of the mature amyloid plaques.
Furthermore, the interaction of Aβ with other molecules and cellular elements influences plaque morphology. For instance, microglia, the resident immune cells of the brain, are often found associated with amyloid plaques and can influence their size and density. jneurosci.org While the direct influence of the Aβ(12-28) fragment on these cellular interactions is an area of ongoing research, its fundamental role in initiating aggregation is undisputed.
Table 2: Research Findings on Aβ(12-28) and Plaque Formation
| Finding | Description | Significance | References |
|---|---|---|---|
| β-Sheet Transition | The Aβ(12-28) region is crucial for the conformational change of the Aβ peptide into a β-sheet structure. | This is a necessary step for the aggregation of Aβ into amyloid fibrils. | acs.org |
| Early Oligomer Formation | Aβ(12-28) forms distinct types of antiparallel β-sheets in the early stages of aggregation. | These early structures may dictate the morphology of mature plaques. | acs.org |
| Plaque Morphology | Amyloid plaques vary from diffuse to dense-cored structures. | The heterogeneity of plaques may reflect different pathways of Aβ aggregation and interaction with the cellular environment. | wikipedia.orgnih.gov |
Aβ(12-28) Propagation and Seeding Mechanisms
The spread of amyloid pathology throughout the brain is thought to occur through a "prion-like" seeding mechanism, where misfolded Aβ aggregates act as templates, or "seeds," to induce the misfolding and aggregation of other Aβ molecules. jnmjournal.orgfrontiersin.org The Aβ(12-28) region is implicated in this process due to its role in Aβ aggregation and its interaction with other proteins that can influence seeding.
The seeding process involves a slow nucleation phase, where Aβ monomers aggregate into seeds, followed by a rapid growth phase where these seeds recruit more monomers, and the resulting fibrils can break to generate new seeds, thus propagating the pathology. frontiersin.org It is believed that certain misfolded oligomers act as these initial seeds. wikipedia.org Given that the Aβ(12-28) fragment is critical for the initial aggregation and formation of oligomeric structures, it is a key player in the generation of these pathological seeds. acs.org
Research has shown that Apolipoprotein E (ApoE) binds to the Aβ peptide, specifically to residues 12-28. frontiersin.org This interaction modulates Aβ accumulation and affects the progression of the disease. frontiersin.org Furthermore, the apoptosis-associated speck-like protein containing a CARD (ASC) can rapidly bind to Aβ and enhance the formation of amyloid-β oligomers and aggregates through a cross-seeding mechanism. frontiersin.org
The propagation of Aβ pathology is not random but appears to follow neuroanatomically connected pathways in the brain. jnmjournal.org This suggests that the seeds can be transported from one brain region to another, potentially through neuron-to-neuron transfer or via other cells like astrocytes and microglia. jnmjournal.org The ability of Aβ(12-28)-containing aggregates to act as templates for further aggregation is central to this propagation model.
Table 3: Factors in Aβ(12-28) Propagation and Seeding
| Factor | Role in Propagation and Seeding | Interaction with Aβ(12-28) | References |
|---|---|---|---|
| Apolipoprotein E (ApoE) | Modulates Aβ accumulation and disease progression. | Binds to the 12-28 region of Aβ. | frontiersin.org |
| ASC Specks | Increase the formation of Aβ oligomers and aggregates through cross-seeding. | Binds to Aβ, enhancing aggregation. | frontiersin.org |
| Prion-like Mechanism | Misfolded Aβ acts as a template to induce further misfolding and aggregation. | The 12-28 region is crucial for the initial misfolding and aggregation that creates the seeds. | jnmjournal.orgfrontiersin.org |
Interactions of Beta Amyloid 12 28 with Biological Components
Protein-Protein Interactions Beyond Amyloid-Beta Itself
The Aβ(12-28) sequence facilitates interactions with a variety of proteins that modulate its function, aggregation, and clearance.
The amino acid sequence corresponding to residues 12-28 of beta-amyloid is a primary binding site for Apolipoprotein E (ApoE). anaspec.comnih.govmobitec.comlifetein.comwatsonbio.comnih.gov This interaction is considered a pivotal event in the pathology of Alzheimer's disease, as ApoE is a significant genetic risk factor. anaspec.commobitec.comlifetein.com The binding is not merely a non-specific hydrophobic interaction but a more specific association that influences the aggregation of the full-length Aβ peptide. anaspec.commobitec.comlifetein.com Studies have shown that all three major isoforms of ApoE (E2, E3, and E4) can interact with Aβ, forming stable complexes. acs.orgmdpi.com A synthetic peptide based on the Aβ(12-28) sequence can competitively block the binding of full-length Aβ to ApoE, highlighting the specificity and importance of this region in the interaction. nih.govnih.gov This binding site on Aβ encompasses a hydrophobic domain (residues 14-21) and a β-turn region (residues 22-28). anaspec.comlifetein.comwatsonbio.comnih.gov
Molecular chaperones play a role in managing protein folding and preventing the aggregation of misfolded proteins like amyloid-β. Several chaperones have been found to interact with the Aβ peptide, with some interactions mapped to specific regions. For example, Transthyretin (TTR) is known to interact with Aβ monomers and aggregates. mdpi.com Isothermal titration calorimetry (ITC) studies have demonstrated a direct interaction between TTR and the Aβ(12-28) fragment. acs.orgnih.gov This interaction is enthalpy-driven with a favorable entropic contribution. nih.gov The binding affinity of this interaction can be modulated by small-molecule TTR stabilizers, suggesting a potential chaperoning effect on this specific Aβ fragment. acs.orgnih.gov Another chaperone, Lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS), binds with high affinity to Aβ through residues 25-28, a region partially overlapping with the Aβ(12-28) fragment. mdpi.com
Table 1: Thermodynamic Parameters of Transthyretin (TTR) Interaction with Beta-Amyloid (12-28) This table presents data from isothermal titration calorimetry (ITC) experiments studying the binding between TTR and the Aβ(12-28) peptide, and how it is affected by the presence of a small-molecule chaperone (IDIF).
| Complex | Dissociation Constant (Kd) (μM) | Binding Stoichiometry (n) | Change in Enthalpy (ΔH) (kcal/mol) | Change in Entropy (TΔS) (kcal/mol) |
| TTR + Aβ(12-28) | 3.00 | 0.93 | -1.57 | 6.0 |
| [TTR + IDIF] + Aβ(12-28) | 0.81 | 0.97 | -4.43 | 3.9 |
Data sourced from calorimetric studies. nih.gov
The Aβ(12-28) region is a crucial epitope for the interaction between amyloid-β and certain cell surface receptors. nih.gov Notably, this sequence is implicated in the high-affinity binding of Aβ to the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.govmdpi.com Studies have demonstrated that the Aβ(12-28) fragment can effectively suppress the formation of the complex between full-length Aβ(1-42) and α7nAChR, indicating that it contains the binding site. nih.govnih.govjneurosci.org This interaction is significant as it may be an upstream pathogenic event, and blocking it can prevent Aβ-induced inhibition of the receptor. nih.govjneurosci.orgbiorxiv.org In addition to α7nAChR, full-length Aβ has been shown to interact with other receptors like the N-methyl-d-aspartate (NMDA) receptor, though the specific involvement of the 12-28 fragment in this interaction is less defined. mdpi.compnas.org
Components of the extracellular matrix (ECM) are known to interact with amyloid-β, influencing its aggregation and stability. mdpi.com Heparan sulfate (B86663) proteoglycans (HSPGs), key molecules in the ECM, bind directly to Aβ. imrpress.comphysiology.orgmdpi.com The major binding motif for HS within the Aβ sequence has been identified as residues 12-17 (VHHQKL). imrpress.comnih.gov This binding is dependent on electrostatic interactions involving the histidine residues within this region. nih.gov The interaction with HSPGs can accelerate the formation of Aβ fibrils and is considered a factor in amyloid deposition. imrpress.comphysiology.orgmdpi.commdpi.com Other ECM components like laminin (B1169045) and fibronectin have also been shown to interact with Aβ, promoting neurite outgrowth, suggesting a complex physiological role. nih.gov
Association with Cell Surface Receptors and Channels
Lipid and Membrane Interactions
The interaction of Aβ peptides with cell membranes is a critical aspect of their biological activity. The Aβ(12-28) fragment plays a specific role in these interactions due to its physicochemical properties.
The Aβ(12-28) peptide interacts with lipid environments, and the nature of this interaction is highly dependent on the type of lipid and the pH. nih.gov Studies using nuclear magnetic resonance (NMR) and circular dichroism (CD) have shown that the interaction with zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles is weak. nih.gov In contrast, the interaction with anionic sodium dodecylsulfate (SDS) micelles is strong, inducing a significant conformational change in the peptide. nih.gov When bound to SDS micelles, the Aβ(12-28) fragment adopts an α-helical structure from residues K16 to V24. nih.gov The conformational state of Aβ is generally influenced by the membrane environment, with membranes potentially enhancing the transition to β-sheet structures that can lead to aggregation. frontiersin.orgpnas.org The initial binding is often driven by electrostatic interactions between charged peptide residues and lipid headgroups, followed by hydrophobic interactions. nih.gov The presence of specific lipids, such as ganglioside GM1, can significantly promote Aβ-membrane interactions. rsc.orgfrontiersin.orgbiorxiv.org The interaction with lipid bilayers can cause membrane disruption and the formation of ion-permeable channels or pores. frontiersin.orgnih.govplos.org
Table 2: Summary of Beta-Amyloid (12-28) Interactions with Model Membranes This table summarizes findings from spectroscopic studies on the interaction of Aβ(12-28) with different types of lipid micelles.
| Model Membrane | Interaction Strength | Observed Conformational State of Aβ(12-28) | Reference |
| Dodecylphosphocholine (DPC) micelles (zwitterionic) | Weak | Minor alteration compared to aqueous solution | nih.gov |
| Sodium dodecylsulfate (SDS) micelles (anionic) | Strong | Predominantly bound; α-helical from K16-V24 | nih.gov |
Pore Formation and Membrane Permeabilization Mechanisms
The interaction of amyloid-β (Aβ) peptides with cellular membranes is a critical aspect of their pathological effects. The fragment Aβ(12-28) is implicated in the disruption of membrane integrity through various mechanisms, including pore formation and permeabilization. These processes are thought to contribute to the cellular toxicity associated with Alzheimer's disease by causing uncontrolled ion flux across membranes. mdpi.comacs.org
Several models have been proposed to explain how Aβ peptides, including the (12-28) fragment, induce membrane damage. These include the formation of discrete ion channel-like pores, a "detergent-like" effect that disrupts the lipid bilayer, and a "carpet" mechanism where the peptides accumulate on the membrane surface, causing destabilization. researchgate.net The formation of stable transmembrane pores by Aβ oligomers is a prominent hypothesis. mdpi.com These pores can act as non-specific ion channels, leading to disruptions in cellular homeostasis. mdpi.comacs.org For instance, Aβ peptides have been shown to form calcium-permeable channels, which can trigger cell death pathways. mdpi.com
The structure of these amyloid pores is thought to involve β-sheet-rich oligomers arranged in an annular, or ring-like, fashion. mdpi.com This conformation allows the peptide assembly to span the membrane, creating a hydrophilic channel. The process of pore formation is complex and involves initial binding to the membrane surface, followed by conformational changes and insertion into the lipid bilayer. acs.orgnih.gov The composition of the membrane, particularly the presence of anionic lipids and cholesterol, can influence the efficiency of Aβ binding and pore formation. mdpi.comnih.gov
The permeabilization of lysosomal membranes is another significant consequence of Aβ interaction. biorxiv.org Aβ fragments generated from the degradation of longer peptides within lysosomes can form channels in the lysosomal membrane. biorxiv.org This can lead to the dissipation of the proton gradient, inactivation of lysosomal enzymes, and leakage of lysosomal contents into the cytoplasm, ultimately triggering cell death. biorxiv.org
Interaction with Metal Ions
Metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), are known to interact with Aβ peptides and modulate their aggregation and toxicity. nih.govresearchgate.netacs.org The N-terminal region of Aβ is the primary site for metal ion binding. nih.govnih.gov
Metal Binding Sites and Coordination
The Aβ(12-28) fragment contains key residues involved in metal ion coordination. While the primary metal-binding domain is located within the first 16 residues of the full-length Aβ peptide, the broader N-terminal region, which includes the 12-28 sequence, participates in these interactions. nih.govresearchgate.net Histidine residues (His6, His13, and His14) are crucial ligands for coordinating with metal ions like Cu²⁺ and Zn²⁺. nih.govrsc.org
For Cu²⁺, coordination often involves the imidazole (B134444) rings of the histidine residues. rsc.org The coordination geometry can vary, but a common mode involves the N-terminal amine, a backbone carbonyl group, and two histidine imidazoles. researchgate.net Zn²⁺ also coordinates with histidine residues, and studies suggest that the binding of these two metal ions can have different effects on the peptide's structure and aggregation propensity. nih.gov The interaction is dynamic, with the peptide exchanging between a free and a metal-bound state. nih.gov
Influence of Metal Ions on Aβ(12-28) Aggregation and Toxicity
The binding of metal ions to Aβ(12-28) significantly influences its aggregation pathways and associated toxicity. nih.gov The effect of metal ions is concentration-dependent. At low concentrations, metal ions can inhibit the formation of amyloid fibrils, while at higher concentrations, they may promote the formation of amorphous aggregates. acs.org
Metal ion binding can induce a more compact, folded structure in the N-terminal region of Aβ. nih.gov This metal-bound state appears to be less prone to aggregation into fibrils, effectively slowing down the fibrillization process by reducing the pool of available monomers for fibril elongation. nih.govnih.gov However, this interaction can also stabilize smaller, soluble oligomeric species, which are considered to be the most neurotoxic forms of Aβ. researchgate.netnih.gov
Interactive Data Table: Summary of Metal Ion Interactions with Aβ
| Metal Ion | Key Binding Residues | Effect on Aggregation | Impact on Toxicity |
| Copper (Cu²⁺) | Histidines (His6, His13, His14), N-terminal amine | Inhibits fibril formation at low concentrations, promotes amorphous aggregates at high concentrations. acs.org | Can increase toxicity through stabilization of oligomers and generation of ROS. acs.orgrsc.org |
| Zinc (Zn²⁺) | Histidines (His6, His13, His14) | Can inhibit fibril formation and promote amorphous or oligomeric aggregates. nih.govmdpi.com | May have a protective role compared to copper by altering aggregation pathways. mdpi.com |
Methodological Approaches in Beta Amyloid 12 28 Research
Peptide Synthesis and Purification Techniques for Aβ(12-28)
The production of pure Aβ(12-28) is a fundamental prerequisite for reliable experimental studies. Both chemical synthesis and recombinant expression methods are utilized, followed by rigorous purification protocols.
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a common method for producing Aβ(12-28) and its variants. bibliotekanauki.pl This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. However, the hydrophobic nature of amyloid peptides like Aβ(12-28) can lead to aggregation during synthesis, resulting in low yields and purification challenges. To overcome these issues, various strategies have been developed, such as the use of specialized linkers and resins. acs.org For instance, a double linker system has been shown to improve the solubility and chromatographic resolution of the synthesized peptide.
Recombinant expression in bacterial systems, such as Escherichia coli, offers an alternative for producing Aβ peptides. This approach can be more cost-effective for large-scale production and allows for isotopic labeling for NMR studies. However, it often results in the formation of inclusion bodies, from which the peptide must be extracted and purified.
Regardless of the production method, purification is a critical step. High-performance liquid chromatography (HPLC) is the most widely used technique for purifying Aβ(12-28). bibliotekanauki.pl Reversed-phase HPLC (RP-HPLC) with a C4 or C18 column is frequently employed. bibliotekanauki.pl The choice of mobile phase is crucial for successful purification. For example, a combination of ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) has been used to achieve high purity of Aβ peptides. The purity of the final peptide product is typically assessed by analytical HPLC and confirmed by mass spectrometry. A purity of ≥95% is generally required for biophysical studies. apexbt.com
Table 1: Common Techniques in Aβ(12-28) Synthesis and Purification
| Technique | Purpose | Key Considerations |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide. | Fmoc chemistry is commonly used; challenges with aggregation of hydrophobic sequences. |
| Recombinant Protein Expression | Production of the peptide in cellular systems (e.g., E. coli). | Cost-effective for large quantities; often requires purification from inclusion bodies. |
| High-Performance Liquid Chromatography (HPLC) | Purification of the synthesized or expressed peptide. | Reversed-phase columns (e.g., C4, C18) are frequently used; mobile phase composition is critical. |
| Mass Spectrometry (MS) | Verification of the molecular weight and purity of the final peptide. | Confirms the identity of the purified product. |
Spectroscopic and Biophysical Characterization Methods
A suite of advanced analytical techniques is used to characterize the conformational properties, aggregation kinetics, and morphology of Aβ(12-28) aggregates.
Circular Dichroism (CD) spectroscopy is a powerful tool for studying the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information about the proportions of α-helix, β-sheet, and random coil conformations.
For Aβ(12-28), CD studies have been instrumental in revealing its conformational plasticity. In aqueous solution, the peptide often adopts a random coil or a more extended and flexible conformation. nih.gov However, in the presence of membrane-mimicking environments, such as sodium dodecylsulfate (SDS) micelles, Aβ(12-28) can transition to a predominantly α-helical structure. nih.gov Specifically, in SDS micelles, the region from K16 to V24 has been shown to be α-helical. nih.gov The conformation is also sensitive to pH, with changes occurring in the pH range where the side chains of histidine, glutamic acid, and aspartic acid are titrated. nih.govrsc.org Furthermore, in solvents like trifluoroethanol (TFE), which promote helical structures, Aβ(12-28) exhibits a clear helical conformation as confirmed by both CD spectra and NMR data. nih.gov The addition of certain ligands has also been observed to increase the helical content of Aβ(12-28). researchgate.net
Table 2: Conformational States of Aβ(12-28) as Determined by CD Spectroscopy
| Solvent/Condition | Predominant Secondary Structure | Reference |
|---|---|---|
| Aqueous Buffer (near physiological pH) | Random Coil / Extended | nih.gov |
| 60% Trifluoroethanol (TFE) / 40% H₂O (pH 2.4) | α-Helix | nih.gov |
| Sodium Dodecylsulfate (SDS) Micelles | α-Helix (residues 16-24) | nih.gov |
| Dodecylphosphocholine (B1670865) (DPC) Micelles | Weak interaction, altered conformation from aqueous solution | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about peptides in solution. For Aβ(12-28), NMR has been used to characterize its monomeric state, identify regions involved in interactions, and probe its aggregation process.
In aqueous solution, NMR studies have shown that Aβ(12-28) is largely unstructured. nih.gov However, at low temperatures, the broadening of resonances and specific NOE (Nuclear Overhauser Effect) contacts suggest the presence of aggregation. nih.gov In contrast, in a 60% TFE solution, the pattern of NOE cross-peaks confirms a helical conformation. nih.gov
Saturation Transfer Difference (STD) NMR is a particularly useful technique for studying the binding of Aβ(12-28) to other molecules, such as proteins or potential inhibitors. acs.org STD-NMR experiments have been used to identify the specific structural elements of Aβ(12-28) that are required for its interaction with transthyretin (TTR). acs.org These studies have confirmed that Aβ(12-28) is a key recognition element in the interaction between the full-length Aβ peptide and TTR. acs.org Furthermore, NMR has been used to investigate the reversible transition between a random coil and a β-sheet structure, which is an early event in the aggregation process. researchgate.net
Mass spectrometry (MS) is an indispensable tool in Aβ(12-28) research for verifying the identity and purity of synthetic or recombinant peptides, as well as for analyzing post-translational modifications (PTMs). apexbt.com Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are commonly used techniques.
MS is routinely used to confirm the molecular weight of the purified Aβ(12-28) peptide, ensuring that it corresponds to the expected amino acid sequence. apexbt.com It is also a powerful method for identifying and characterizing PTMs, which can significantly impact the peptide's aggregation properties and biological activity. For example, MS has been employed to study the phosphorylation of Aβ peptides. mpg.de Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of modifications within the peptide sequence. mpg.de Furthermore, MS techniques have been applied to study the noncovalent interactions of Aβ(12-28) with other molecules, such as metal ions and potential therapeutic compounds, providing insights into their binding affinities and stoichiometries. mdpi.com
Fluorescence spectroscopy is a highly sensitive method for monitoring the aggregation of Aβ(12-28). The most common approach is the Thioflavin T (ThT) fluorescence assay. bibliotekanauki.pl ThT is a dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. scispace.comtandfonline.com
The ThT assay is widely used to follow the kinetics of Aβ(12-28) aggregation in real-time. bibliotekanauki.pl By measuring the increase in ThT fluorescence over time, researchers can determine the lag time, elongation rate, and final amount of fibril formation. This assay is also valuable for screening potential inhibitors of Aβ aggregation. anaspec.com
In addition to extrinsic dyes like ThT, the intrinsic fluorescence of amyloid peptides can also be utilized. nih.govchemrxiv.org While Aβ(12-28) itself lacks a tryptophan residue, studies on full-length Aβ have shown that changes in the fluorescence of the single tyrosine residue (Tyr10, which is not in the 12-28 fragment) can be used to probe conformational changes during aggregation. researchgate.net However, some studies indicate that amyloid aggregates in general can develop an intrinsic fluorescence in the visible range, which is independent of aromatic residues. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of the morphology of Aβ(12-28) aggregates on a surface. acs.org AFM can provide detailed information about the size and shape of different aggregated species, from early oligomers and protofibrils to mature fibrils. nih.govcore.ac.uk
AFM studies have revealed that Aβ(12-28) can form a variety of aggregate structures. nih.gov On mica surfaces, the peptide has been shown to form protofibrils that can grow in length over time. acs.orgnih.gov The morphology of the aggregates can be influenced by factors such as the concentration of the peptide and the properties of the surface on which it is deposited. nih.govnih.gov By imaging samples at different time points during the aggregation process, AFM can provide insights into the kinetics of fibril formation and the evolution of aggregate morphology. researchgate.netnih.govpnas.org For instance, AFM has been used to study the kinetics of surface-mediated fibrillization of Aβ(12-28), demonstrating that surfaces can significantly accelerate the aggregation process. researchgate.netacs.org
Table 3: Morphological Features of Aβ(12-28) Aggregates Observed by AFM
| Aggregate Type | Typical Dimensions | Observational Context | Reference |
|---|---|---|---|
| Short Fibrils | Length < 1 µm, Height < 0.5 nm | Observed in slowly dried samples and with spin-coating | nih.gov |
| Long Fibrils | Length > 1 µm, Height < 0.5 nm | Observed in slowly dried samples | nih.gov |
| Monolayers | Height < 1 nm | Observed in slowly dried samples | nih.gov |
| Multilayers | Height > 1 nm | Observed in slowly dried samples at higher concentrations | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Beta-Amyloid (12-28) |
| Acetonitrile |
| Ammonium hydroxide |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| Sodium dodecylsulfate (SDS) |
| Thioflavin T (ThT) |
| Trifluoroethanol (TFE) |
Transmission Electron Microscopy (TEM) for Fibril Visualization
Transmission Electron Microscopy (TEM) is an indispensable technique for visualizing the morphology of amyloid fibrils at high resolution. researchgate.net In the context of Beta-Amyloid (Aβ) research, TEM allows for the detailed characterization of fibrillar structures and prefibrillar species, providing insights into their assembly and polymorphism. researchgate.netnih.gov
Studies utilizing TEM have revealed that Aβ peptides, including fragments like Aβ(12-28), can form unbranched, rope-like fibrils with widths ranging from approximately 7 to 15 nm and lengths of up to several micrometers. nih.govbiorxiv.org TEM images have also been instrumental in observing the hierarchical assembly of protofilaments into mature fibrils and in identifying different fibril polymorphs, which are variations in the packing of the β-strands within the fibril core. nih.gov Furthermore, liquid-phase TEM (LPTEM) has emerged as a powerful tool to observe the dynamic process of Aβ aggregation in real-time, capturing the formation of protofibrils and the interaction of oligomers with fibril surfaces. biorxiv.org
Table 1: Morphological Characteristics of Aβ Fibrils Observed by TEM
| Feature | Description | Source |
| Morphology | Unbranched, rope-like polymers | nih.gov |
| Width | ~7-15 nm | nih.govbiorxiv.org |
| Length | Up to several micrometers | nih.gov |
| Substructure | Hierarchical assembly of protofilaments | nih.gov |
| Polymorphism | Variations in β-strand packing | nih.gov |
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in a solution, making it a valuable tool for studying the aggregation kinetics of Aβ peptides. researchgate.netwyatt.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are then used to calculate the hydrodynamic radius (RH) of the aggregates. nih.gov
In Aβ research, DLS is employed to monitor the formation and growth of aggregates over time. researchgate.net By analyzing samples at different time points, researchers can track the transition from monomers and small oligomers to larger protofibrils and mature fibrils. researchgate.net For instance, DLS studies have shown a gradual increase in the particle size of aggregating Aβ samples, with populations of small oligomers (RH of a few nanometers) appearing early, followed by the formation of larger aggregates with RH values in the hundreds of nanometers. researchgate.net
The technique is particularly useful for characterizing the effects of inhibitors or promoters of aggregation. For example, studies have used DLS to demonstrate how certain molecules can either prevent the formation of large Aβ aggregates or shift the equilibrium towards smaller, soluble species. nih.gov It's important to note that due to the exponential relationship between scattered light and aggregate size, DLS is highly sensitive to the presence of large aggregates, which can sometimes obscure the detection of smaller oligomeric species. nih.gov
Table 2: Representative DLS Data for Aβ Aggregation
| Time Point | Predominant Species | Hydrodynamic Radius (RH) | Source |
| Early | Monomers/Small Oligomers | 4-5 nm | researchgate.net |
| Intermediate | Larger Aggregates | 40-70 nm | researchgate.net |
| Late | Higher-order Aggregates | 150-650 nm | researchgate.net |
Ion-Mobility Spectrometry (IMS)
Ion-Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), has emerged as a powerful analytical technique for characterizing the structure, conformation, and assembly of amyloidogenic peptides like Aβ(12-28). rsc.orgmpg.de IMS separates ions in the gas phase based on their size, shape, and charge. researchgate.net This allows for the differentiation of various oligomeric species and conformational states that may be transient and difficult to study using traditional methods. mpg.de
In the context of Aβ(12-28) research, IMS-MS has been used to investigate the conformational changes that occur during the early stages of aggregation. rsc.org Studies have revealed that Aβ(12-28) can adopt different conformations in the gas phase, with transitions from compact to more extended structures being influenced by factors such as the charge state of the peptide. rsc.org This technique has also been instrumental in comparing the conformational landscapes of wild-type Aβ(12-28) with its alloforms, providing insights into the structural origins of altered aggregation propensities. rsc.org For example, the F19P alloform of Aβ(12-28) has been shown to form small aggregates but does not proceed to form large fibrils, a behavior that can be correlated with its distinct conformational preferences as observed by IMS. rsc.org
IMS-MS can also provide information on the collision cross-section (CCS) of different peptide species, which is a measure of their rotational-averaged size in the gas phase. rsc.org By combining experimental CCS values with theoretical calculations, researchers can generate structural models of the different oligomers and conformers present during the aggregation process. nih.gov
Table 3: Application of IMS in Aβ(12-28) Research
| Application | Key Findings | Source |
| Conformational Analysis | Aβ(12-28) exhibits multiple conformations in the gas phase. | rsc.org |
| Aggregation Studies | Allows for the characterization of early-stage oligomers. | mpg.denih.gov |
| Alloform Comparison | Reveals conformational differences between wild-type and mutant Aβ(12-28). | rsc.org |
| Structural Modeling | Provides experimental constraints (CCS) for computational models. | nih.gov |
Quartz Crystal Microbalance (QCM)
Quartz Crystal Microbalance (QCM), particularly when used with dissipation monitoring (QCM-D), is a highly sensitive, real-time, and label-free technique for studying surface interactions and the formation of thin films. mdpi.comfrontiersin.org In Aβ research, QCM is utilized to monitor the adsorption, aggregation, and fibrillation of Aβ peptides onto various surfaces, including model cell membranes (supported lipid bilayers). mdpi.comosaka-u.ac.jp
The principle of QCM is based on the change in the resonance frequency of a quartz crystal upon mass adsorption. frontiersin.org The dissipation measurement provides information about the viscoelastic properties of the adsorbed layer. mdpi.com This allows researchers to distinguish between the initial binding of Aβ monomers, the formation of a more rigid fibrillar layer, and the interaction of aggregates with the surface. osaka-u.ac.jp
QCM studies have been employed to investigate the kinetics of Aβ aggregation on surfaces, revealing different stages of the process, such as a lag phase followed by a growth phase. osaka-u.ac.jp The technique has also been used to assess the impact of different surfaces and lipid compositions on Aβ aggregation. mdpi.com For example, QCM-D can be used to study how Aβ peptides interact with and disrupt supported lipid bilayers, providing insights into the mechanisms of Aβ-induced membrane damage. mdpi.com Furthermore, QCM can be used to monitor the effects of potential inhibitors on Aβ aggregation in real-time. mdpi.com
Table 4: Stages of Aβ Aggregation on a QCM Sensor
| Stage | Description | QCM Response | Source |
| Binding Stage | Initial adsorption of Aβ monomers to the surface. | Decrease in frequency. | osaka-u.ac.jp |
| Lag Stage | A period of relatively stable frequency after initial binding. | Stable frequency. | osaka-u.ac.jp |
| Growth Stage | Formation and growth of Aβ aggregates on the surface. | Further changes in frequency and dissipation. | osaka-u.ac.jp |
Cellular and In Vitro Model Systems for Studying Aβ(12-28)
Neuronal Cell Culture Models
Neuronal cell culture models are essential tools for investigating the neurotoxic effects of Aβ peptides, including fragments like Aβ(12-28). mdpi.comscielo.br These models allow for the controlled study of cellular responses to Aβ in a simplified and manipulable environment. Both primary neuronal cultures and neuronal cell lines are utilized in this research.
Primary neuronal cultures, often derived from the hippocampus or cortex of rodents, provide a model system that closely mimics the in vivo environment, with differentiated neurons that exhibit electrophysiological activity. mdpi.combiorxiv.org These cultures have been used to demonstrate that exposure to Aβ can induce a range of detrimental effects, including neurite degeneration, synaptic loss, and apoptosis. mdpi.comscielo.br For example, studies have shown that synthetic Aβ peptides can induce cell death in primary hippocampal and cortical neurons. mdpi.com
Neuronal cell lines, such as SH-SY5Y and PC12, offer a more homogenous and reproducible system for studying Aβ toxicity. scielo.br These cells can be genetically modified to overexpress Aβ or its precursor protein, allowing for the investigation of endogenous Aβ production and its consequences. nih.gov While cell lines may not fully recapitulate the complexity of primary neurons, they are valuable for high-throughput screening of potential therapeutic compounds that may mitigate Aβ-induced neurotoxicity. mdpi.com
Glial Cell Culture Models
Glial cells, including astrocytes and microglia, play a critical role in the brain's response to Aβ accumulation and are increasingly recognized as key players in the pathogenesis of Alzheimer's disease. scielo.brnih.gov Glial cell culture models, therefore, are vital for understanding the inflammatory and clearance mechanisms related to Aβ.
Microglial cell cultures, both primary and cell lines like BV-2, are used to study the phagocytic clearance of Aβ and the inflammatory response it triggers. scielo.brbiorxiv.org Studies using these models have shown that microglia can internalize Aβ aggregates. biorxiv.org However, the activation of microglia by Aβ can also lead to the release of pro-inflammatory cytokines, which can contribute to neuronal damage. scielo.brbiorxiv.org
Astrocyte cultures are employed to investigate the role of these cells in both supporting neuronal health and contributing to neuroinflammation in the presence of Aβ. biorxiv.org Astrocytes can also participate in the clearance of Aβ. biorxiv.org More advanced co-culture and tri-culture systems, which include neurons, astrocytes, and microglia, are being developed to better model the complex intercellular interactions that occur in the brain. biorxiv.orgnih.gov These models have shown that the presence of microglia can enhance the clearance of Aβ but can also lead to an increased inflammatory response. biorxiv.org
Primary Cell Culture Systems
Primary cell culture systems serve as a important tool for investigating the cellular and molecular mechanisms of Beta-Amyloid (12-28) [Aβ(12-28)]. These systems utilize cells taken directly from animal tissues, providing a model that closely mimics the physiological environment of the brain. Researchers use these cultures to study the effects of Aβ(12-28) on various cell types, including neurons and glial cells.
Studies have demonstrated that synthetic peptides corresponding to Aβ residues 12–28 can bind to lipidated human apolipoprotein E (apoE) and counteract its effects on Aβ aggregation and toxicity in cell culture. pnas.org For instance, in SK-N-SH human neuroblastoma cells, while the full-length Aβ(1-40) and Aβ(1-42) peptides show significant cytotoxic effects, the Aβ(12-28) fragment itself does not cause a significant reduction in cell viability. nih.gov However, the interaction of apoE with Aβ(12-28) is crucial, as blocking this interaction can mitigate the toxicity of the full-length Aβ peptide. pnas.orgnih.gov
In primary murine hippocampal and cortical neurons, both synthetic Aβ and brain-derived Aβ have been shown to induce neurite degeneration. mdpi.com While much of this research focuses on the full-length peptides, the Aβ(12-28) fragment is recognized as the key binding site for apoE, a critical factor in Aβ pathology. pnas.organaspec.com Therefore, primary cell cultures are instrumental in dissecting the specific role of the Aβ(12-28) region in mediating the neurotoxic effects of the larger Aβ peptide in the presence of other molecules like apoE. pnas.orgnih.gov
Liposome and Artificial Membrane Systems
Liposome and artificial membrane systems are utilized to investigate the biophysical interactions between Aβ(12-28) and cell membranes. These simplified models allow for detailed analysis of how the peptide binds to and affects the lipid bilayer, a process believed to be central to Aβ-induced cytotoxicity.
The interaction of Aβ(12-28) with lipid environments is highly dependent on the properties of the lipid, such as its charge. Studies using nuclear magnetic resonance (NMR) and circular dichroism (CD) have shown that the interaction of Aβ(12-28) with zwitterionic dodecylphosphocholine (DPC) micelles is weak. In contrast, its interaction with anionic sodium dodecylsulfate (SDS) micelles is strong, inducing an alpha-helical conformation in the peptide from residues K16 to V24. nih.gov This interaction with anionic lipids also alters the pH-dependent conformational changes of the peptide. nih.gov
The composition of the membrane also plays a significant role. The presence of GM1-ganglioside, for example, has been shown to be important for Aβ-membrane interactions. biorxiv.orgrsc.org While much of the research on Aβ-membrane interactions uses full-length peptides, which can cause membrane disruption and the formation of pores, the Aβ(12-28) fragment is a key region involved in the initial binding to the membrane. biorxiv.orgrsc.orgmdpi.com Molecular dynamics simulations have been employed to study the interaction of Aβ(12-28) with various small molecule inhibitors at the membrane interface, revealing that these inhibitors preferentially interact with the N-terminal portion of the fragment (residues 13-20). nih.gov
| System | Key Findings |
| Primary Cell Cultures | Aβ(12-28) is the apoE binding site; blocking this interaction mitigates Aβ toxicity. pnas.orgnih.gov |
| Liposome/Artificial Membranes | Strong interaction with anionic lipids induces helical structure in Aβ(12-28). nih.gov |
Animal Models for Investigating Aβ(12-28) Pathogenesis (mechanistic focus)
Animal models are indispensable for studying the complex, multi-faceted pathogenesis of diseases involving Aβ peptides in a living organism.
In Vivo Injection Models (e.g., in mice)
In vivo injection models offer a more direct way to study the specific effects of the Aβ(12-28) fragment. In these models, synthetic or purified Aβ(12-28) is injected directly into the brains of animals, typically rodents. xiahepublishing.com This approach allows researchers to bypass the complexities of APP processing and focus on the direct consequences of the Aβ(12-28) peptide's presence in the brain.
Studies have shown that intracerebroventricular injection of Aβ(12-28) can impair memory retention in mice. This suggests that the Aβ(12-28) fragment itself, even in the absence of the full-length peptide, can have detrimental effects on cognitive function. These models are also used to investigate the potential of therapeutic agents that block the interaction of Aβ(12-28) with its binding partners. For instance, a modified peptide based on the Aβ(12-28) sequence, Aβ12-28P, has been shown to reduce Aβ deposition in transgenic mice when administered systemically. pnas.orgnih.gov This highlights the therapeutic potential of targeting the Aβ(12-28) region.
| Model | Application in Aβ(12-28) Research | Key Findings |
| Transgenic Mice | Studying the role of the Aβ(12-28) domain in the context of full-length Aβ. pnas.orgnih.gov | Aβ(12-28) is a key target for some immunotherapies and the binding site for apoE. pnas.organaspec.com |
| In Vivo Injection | Investigating the direct effects of the Aβ(12-28) fragment on the brain. xiahepublishing.com | Aβ(12-28) can impair memory and is a target for therapeutic intervention. pnas.orgnih.gov |
Proteomic and Interactomic Approaches for Identifying Aβ(12-28) Partners
Proteomic and interactomic approaches are powerful tools for identifying the proteins and other molecules that interact with Aβ(12-28). Understanding these interactions is crucial for elucidating the mechanisms by which Aβ(12-28) contributes to pathology.
Mass spectrometry-based proteomics has been used to analyze the Aβ interactome, revealing hundreds of proteins that associate with Aβ plaques. mdpi.combiorxiv.org While these studies often analyze the entire plaque proteome, they provide a starting point for identifying potential Aβ(12-28) binding partners. For example, transthyretin has been identified as a major Aβ-binding protein in cerebrospinal fluid and is thought to prevent Aβ aggregation. researchgate.net Isothermal titration calorimetry (ITC) studies have confirmed a direct interaction between transthyretin and the Aβ(12-28) fragment. csic.es
Saturation Transfer Difference (STD) NMR spectroscopy is another powerful technique used to study the interactions between Aβ(12-28) and its binding partners in solution. STD-NMR has been used to identify the specific structural elements of Aβ(12-28) that are involved in binding to transthyretin. acs.org These studies have revealed that the central hydrophobic cluster of Aβ, which is part of the Aβ(12-28) sequence, is a key recognition motif. acs.org
| Approach | Application | Key Findings |
| Proteomics | Identifying proteins that interact with Aβ. mdpi.combiorxiv.org | Transthyretin is a key Aβ(12-28) binding partner. researchgate.netcsic.es |
| Interactomics | Characterizing the specific binding interactions of Aβ(12-28). acs.org | The central hydrophobic cluster of Aβ(12-28) is crucial for binding to transthyretin. acs.org |
Strategies to Modulate Aβ(12-28) Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. The Aβ(12-28) fragment is a critical region involved in these processes. Consequently, significant research has been directed towards developing strategies to modulate its aggregation, offering potential therapeutic avenues. These strategies primarily involve small molecule inhibitors, peptide-based modulators, chaperone-mediated disaggregation, and metal chelating agents.
Small molecule inhibitors that interfere with Aβ aggregation often feature aromatic moieties, suggesting that these chemical groups play a crucial role in their interaction with the Aβ peptide. nih.gov Atomistic molecular dynamics simulations have been employed to understand the interactions between such aromatic inhibitors and the monomeric Aβ(12-28) fragment. nih.gov These studies reveal that while there are no single predominant binding modes, these inhibitors preferentially interact with the N-terminal portion of the Aβ(12-28) fragment, specifically residues 13-20. nih.gov
The mechanism of inhibition is not a simple blocking action but rather a subtle and complex alteration of the free energy landscape of the Aβ(12-28) peptide. nih.gov These small molecules can have varying affinities for Aβ(12-28), which can be partly explained by the balance of aromatic and charged groups within the inhibitor molecule. nih.gov Instead of forcing a specific conformation, the inhibitors modify the populations of different conformers, such as a loop-like structure. nih.gov This suggests that the intrinsic disorder of the Aβ peptide persists even when bound to these small molecules. nih.gov The therapeutic strategy behind these molecules is to intervene in the aggregation process, diverting the proteins from forming toxic oligomers and ordered fibrils into less structured and less toxic amorphous aggregates or off-pathway oligomers. oaepublish.com
| Inhibitor Type | Binding Affinity Determinants | Preferential Interaction Region on Aβ(12-28) | Mechanism of Action |
| Small Molecules with Aromatic Moieties | Balance of aromatic and charged moieties nih.gov | N-terminal portion (residues 13-20) nih.gov | Alters the free energy landscape, modifying populations of conformers nih.gov |
Table 1: Mechanistic insights of small molecule inhibitors on Aβ(12-28) aggregation.
Peptide-based inhibitors are considered a promising therapeutic strategy due to their high affinity for Aβ and generally low toxicity. nih.gov Their structural similarity to the Aβ peptide itself allows for more effective and specific interactions compared to many non-peptide small molecules. acs.org These inhibitors can be designed based on specific regions of the Aβ sequence known to be critical for aggregation, such as the central hydrophobic core. nih.gov
One approach involves using peptides derived from the Aβ sequence itself. For instance, a peptide with the sequence Ac-QKLVFF-NH2, derived from the Aβ(16-20) region, has been shown to halt fibril formation. nih.gov Other peptide-based inhibitors work by interfering with the self-assembly of Aβ monomers into amyloid fibrils. nih.gov Examples include the decapeptide RYYAAFFARR and the pentapeptide LPFFD, which have demonstrated both inhibitory and degradative effects on Aβ fibrils. acs.org The mechanism of these peptides can involve preventing the aggregation of Aβ monomers or even breaking down pre-formed fibrils. acs.org
| Peptide Inhibitor | Sequence | Derived From | Reported Effect on Aβ Aggregation |
| Decapeptide | RYYAAFFARR | Not Specified | Inhibition of fibril aggregation and degradation of mature fibrils acs.org |
| Pentapeptide | LPFFD | Not Specified | Inhibition of fibril aggregation and degradation of mature fibrils acs.org |
| Aβ(16-20) derivative | Ac-QKLVFF-NH2 | Aβ(16-20) | Arrests fibril formation nih.gov |
Table 2: Examples of peptide-based inhibitors and their effects on Aβ aggregation.
Molecular chaperones are a crucial part of the cell's protein quality control system, and they can play a role in preventing and reversing the aggregation of amyloid proteins. nih.gov Chaperone-mediated disaggregation involves the recognition and remodeling of misfolded and aggregated proteins. frontiersin.orgfrontiersin.org In higher eukaryotes, a key player in this process is a complex of chaperones including Hsp70, Hsp110, and J-domain proteins. frontiersin.org
This chaperone machinery can suppress aggregation and promote the disaggregation of not only amorphous protein aggregates but also disease-associated amyloid fibrils. frontiersin.org The mechanism involves the chaperones binding to the aggregated species and, through an ATP-dependent process, unfolding and releasing the constituent monomers, which can then be refolded into their native state or targeted for degradation. nih.gov While much of the research has focused on full-length Aβ and other amyloid proteins like α-synuclein, the principles of chaperone action are applicable to the Aβ(12-28) region, which is a key binding site for factors that modulate Aβ accumulation. nih.govfrontiersin.org The efficiency of this disaggregation process can significantly impact the propagation of amyloid structures and associated cellular phenotypes. pnas.org
The dyshomeostasis of biometals, particularly copper (Cu), zinc (Zn), and iron (Fe), is implicated in the aggregation of Aβ. nih.gov These metal ions can bind to Aβ and promote its aggregation into toxic oligomers and plaques. nih.govpnas.org Metal chelating agents represent a therapeutic strategy aimed at restoring metal ion balance and preventing metal-induced Aβ aggregation. nih.gov
The mechanism of these agents involves binding to and sequestering excess metal ions, thereby preventing their interaction with the Aβ peptide. nih.gov For instance, 8-hydroxyquinoline (B1678124) derivatives like Clioquinol (CQ) and PBT2 have been investigated for their ability to chelate Cu2+ and Zn2+. nih.govpnas.org Clioquinol can cross the blood-brain barrier and cause partial disaggregation of Cu-induced Aβ aggregates due to its high affinity for Cu2+. nih.gov This is thought to occur through the resolubilization of Cu-Aβ plaques and the inhibition of reactive oxygen species (ROS) formation. nih.gov Similarly, PBT2 has been shown to significantly lower Aβ levels and improve cognitive function in preclinical models by affecting the toxic oligomerization of Aβ mediated by Cu2+ and Zn2+. nih.gov
| Metal Chelating Agent | Target Metals | Mechanism of Action |
| Clioquinol (CQ) | Cu2+, Zn2+, Fe | Chelates metal ions, causing partial disaggregation of metal-induced Aβ aggregates and inhibiting ROS formation. nih.gov |
| PBT2 | Cu2+, Zn2+ | Promotes Aβ degradation through its chelatory activity, affecting toxic oligomerization. nih.gov |
| Naringin | Iron, Copper (II) | Chelates excess iron and inhibits Cu2+-Aβ1-42-mediated cytotoxicity. frontiersin.org |
Table 3: Mechanisms of representative metal chelating agents in modulating Aβ aggregation.
Chaperone-Mediated Disaggregation Approaches
Immunotherapeutic Approaches Targeting Aβ(12-28) Epitopes (preclinical, mechanistic)
Immunotherapy has emerged as a promising strategy for targeting Aβ, with the goal of promoting its clearance from the brain. mdpi.com Preclinical studies have explored the use of antibodies that specifically recognize epitopes within the Aβ sequence, including the Aβ(12-28) region.
Antibody-based strategies involve the generation of monoclonal antibodies that target specific regions or conformations of the Aβ peptide. mdpi.com The N-terminus of Aβ has been a common target for many of these antibodies. nih.gov For example, the monoclonal antibody AMY-33 was raised against the Aβ(1-28) fragment. mdpi.com
The binding of these antibodies to Aβ can trigger several clearance mechanisms. nih.gov One primary mechanism is the induction of phagocytosis of Aβ plaques by microglia, the resident immune cells of the brain. mdpi.com This can be mediated by the Fc region of the antibody. nih.gov In vitro studies have shown that anti-Aβ monoclonal antibodies can prevent Aβ monomers from forming fibrillar aggregates and can even convert existing fibrils into an amorphous, less toxic state. mdpi.com The efficacy of these mechanisms can be dependent on the antibody concentration. For instance, at low concentrations, AMY-33 was found to promote the formation of amorphous aggregates, while at equimolar ratios with the antigen, it maintained the solubility of β-amyloid. mdpi.com Bapineuzumab, a humanized monoclonal antibody, specifically targets the N-terminus of Aβ and is designed to bind to both fibrillar and soluble forms of the peptide, thereby activating microglial phagocytosis to reduce plaque formation. nih.gov
| Antibody | Target Epitope | Proposed Mechanism of Action |
| AMY-33 | Aβ(1-28) | Prevents fibril formation; converts fibrillar aggregates to amorphous state; maintains Aβ solubility at higher concentrations. mdpi.com |
| Bapineuzumab | N-terminus of Aβ | Binds to fibrillar and soluble Aβ, activating microglial phagocytosis to promote clearance and reduce plaque formation. nih.gov |
Table 4: Examples of antibody-based strategies targeting Aβ epitopes.
Antibody-Based Strategies (e.g., generation and binding mechanisms)
Enzymatic Degradation Enhancement Strategies
Enhancing the natural enzymatic breakdown of Aβ is a therapeutic strategy aimed at reducing amyloid burden by increasing its catabolism. Several proteases capable of degrading Aβ have been identified, with Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE) being among the most significant. nih.govwikipedia.org
Upregulation of Aβ-Degrading Enzymes
The expression and activity of Aβ-degrading enzymes like NEP and IDE can decrease with age, potentially contributing to Aβ accumulation. iu.edu Consequently, strategies to upregulate the expression or activity of these endogenous enzymes are being explored.
Neprilysin (NEP): A membrane-bound zinc metalloendopeptidase, NEP is one of the most potent Aβ-degrading enzymes in the brain. acs.orgfrontiersin.org It degrades Aβ monomers and oligomers by cleaving the peptide at multiple sites. oup.com Crucially, several of these cleavage sites fall within the Aβ(12-28) sequence. In vitro studies have shown that NEP cleaves Aβ between Lys¹⁶-Leu¹⁷ and Phe¹⁹-Phe²⁰. plos.org Increasing NEP levels, for instance through gene therapy approaches, has been shown in animal models to reduce Aβ deposition and improve cognitive function. oup.com
Insulin-Degrading Enzyme (IDE): IDE is another major protease involved in Aβ clearance. tandfonline.compnas.org It is a thiol zinc-metalloendopeptidase that degrades a variety of small proteins, including insulin (B600854) and Aβ. pnas.org The shared substrate profile leads to a competitive interaction; high levels of insulin can inhibit the degradation of Aβ, providing a potential mechanistic link between type 2 diabetes and Alzheimer's disease. researchgate.net Like NEP, enhancing IDE activity is a potential therapeutic avenue to promote Aβ clearance.
The table below summarizes key research findings related to the enzymatic degradation of Aβ by NEP and IDE, with a focus on cleavage within the Aβ(12-28) region.
| Enzyme | Type | Location | Key Aβ Cleavage Sites (within/near 12-28) | Upregulation Strategy | Research Finding |
| Neprilysin (NEP) | Zinc Metalloendopeptidase | Cell surface | Lys¹⁶-Leu¹⁷, Phe¹⁹-Phe²⁰ plos.org | Gene therapy, pharmacological modulation acs.orgoup.com | Overexpression in mouse models reduces Aβ pathology. oup.com |
| Insulin-Degrading Enzyme (IDE) | Zinc Metalloendopeptidase | Cytosol, cell surface, secreted | Degrades Aβ, but specific sites within 12-28 are less defined than for NEP. | Pharmacological modulation tandfonline.com | Competes with insulin for Aβ degradation. researchgate.net IDE-deficient mice show increased cerebral Aβ. pnas.org |
Direct Proteolytic Intervention
This approach involves the administration of exogenous or engineered proteases to directly break down Aβ aggregates in the brain. Rather than relying on the upregulation of native enzymes, this strategy introduces a new catalytic agent.
Research in this area has focused on using known proteases or modifying existing ones to enhance their efficacy and specificity for Aβ. For example, studies have used enzymes like protease XIV and α-chymotrypsin to degrade Aβ microfibrils in vitro. nih.gov These experiments revealed that the choice of protease is critical, as different enzymes generate distinct degradation products which can vary in their neurotoxicity. nih.govoup.com Cleavage at the Lys²⁸ loop region, in particular, was suggested as a key determinant of the cytotoxicity of the resulting fragments. nih.gov
Furthermore, protein engineering has been employed to create novel therapeutic enzymes. In one study, a soluble version of the NEP ectodomain was engineered through targeted mutations. plos.org This variant, NEPv, exhibited a ~20-fold improvement in its catalytic activity towards Aβ and, critically, showed a significant shift in its cleavage preference. While wild-type NEP favored cleavage at sites like Lys¹⁶-Leu¹⁷, the engineered variant preferentially cleaved Aβ at Phe²⁰-Ala²¹, another site within the Aβ(12-28) fragment. plos.org This demonstrates the potential of direct proteolytic intervention to not only enhance Aβ degradation but also to control the specific fragments that are generated.
Development of Aβ(12-28) Specific Detection Methodologies (mechanistic/research tools)
The development of tools to specifically detect the Aβ(12-28) fragment is essential for research into its unique pathological and physiological roles. These tools include immunoassays for quantification and imaging probes for visualization.
Advanced Imaging Probes (e.g., PET ligands targeting Aβ(12-28) specific structures, focus on mechanism of binding)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization of Aβ deposits in the living brain. e-jyms.org This is achieved using radiolabeled tracer molecules (ligands) that cross the blood-brain barrier and bind to Aβ plaques. e-jyms.orgnih.gov
Currently available and widely studied PET ligands, such as Pittsburgh Compound B (PiB) and various ¹⁸F-labeled tracers (e.g., florbetapir, florbetaben), are not designed to be specific for the Aβ(12-28) region. e-jyms.orgnih.govnih.gov Instead, their binding mechanism relies on recognizing a common structural feature of amyloid plaques: the cross-β-sheet conformation. nih.gov
The mechanism of binding for these probes, which are often derivatives of the histological dye Thioflavin-T (ThT), involves the interaction of the probe's planar aromatic structure with hydrophobic channels or grooves along the axis of the Aβ fibril. nih.govnih.govmdpi.com Upon binding, the rotation of the probe molecule is restricted. This inhibition of the Twisted Intramolecular Charge Transfer (TICT) state quenches non-radiative decay pathways and leads to a strong increase in fluorescence (for fluorescent probes) or high-affinity binding (for PET ligands), allowing for detection. nih.govchinesechemsoc.org Studies have suggested the existence of multiple distinct binding sites on Aβ fibrils that can be occupied by these types of small molecules. nih.gov
The development of a PET ligand specific to the Aβ(12-28) region would require a fundamentally different design approach. Instead of targeting the generic cross-β-sheet structure, such a probe would need to recognize the specific amino acid sequence and conformation of the Aβ(12-28) domain. This would likely involve a structure-based drug design approach, leveraging the known conformation of this region to create a ligand with high-affinity, specific binding, a significant challenge that has not yet been overcome in the field.
Preclinical and Mechanistic Therapeutic/diagnostic Research Avenues
Other Therapeutic/Diagnostic Research Avenues
The development of advanced biosensor technologies represents a significant frontier in the diagnostic landscape of neurodegenerative diseases. These analytical devices are designed to detect specific biological molecules, offering the potential for early and accurate identification of key biomarkers. mdpi.comnih.gov Biosensors typically consist of a biological recognition element (bioreceptor) that interacts specifically with the target analyte and a transducer that converts this interaction into a measurable signal. researchgate.net For Alzheimer's disease, research has focused on developing biosensors for the sensitive and specific detection of beta-amyloid (Aβ) peptides and their various aggregated forms. nih.gov While much of this research centers on full-length peptides like Aβ(1-42) and Aβ(1-40), the principles and technologies are applicable to and have been studied with fragments such as Beta-Amyloid (12-28). epfl.ch
The Aβ(12-28) fragment is of particular interest as it includes a significant portion of the peptide's hydrophobic core, which is crucial for self-association and fibril formation. rsc.orgresearchgate.net Therefore, biosensors capable of detecting this fragment or monitoring its interactions can provide valuable insights into the fundamental mechanisms of amyloidogenesis. The primary technologies being explored include electrochemical and optical biosensors, often enhanced with nanomaterials to improve sensitivity and performance. mdpi.comnih.gov
Electrochemical Biosensors
Electrochemical biosensors detect changes in electrical properties (such as current, potential, or impedance) that occur when the bioreceptor binds to the target analyte. mdpi.commdpi.com These sensors are noted for their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization into portable, point-of-care devices. nih.govmdpi.com
A notable study utilized a cysteine-modified Beta-Amyloid (12-28) fragment (Aβ12-28-Cys) to develop a biosensing platform. epfl.ch In this work, the peptide was immobilized on a gold electrode surface via the C-terminal cysteine group, forming a stable and reproducible film. This peptide-modified electrode served as the biosensor's recognition surface. The study employed electrochemical impedance spectroscopy (EIS) to monitor the interactions of this Aβ(12-28) film with molecules known to interact with amyloid peptides, such as Congo Red and a β-sheet breaker peptide. epfl.ch
The principle of detection relies on the fact that the immobilized peptide film alters the flow of electrons between a redox probe in the solution (e.g., [Fe(CN)6]3−/4−) and the electrode surface. epfl.ch When molecules bind to the Aβ(12-28) film, they cause structural changes in the peptide layer, which in turn changes the film's resistance to electron transfer. This change in impedance is measured and correlated with the interaction. For instance, the binding of Congo Red was found to significantly decrease the film's resistance, whereas a β-sheet breaker peptide increased it, demonstrating the sensor's ability to distinguish between different interaction mechanisms at the molecular level. epfl.ch
Optical Biosensors
Optical biosensors operate by detecting changes in light properties—such as absorbance, fluorescence, or surface plasmon resonance (SPR)—when a target analyte binds to the sensor surface. researchgate.net They are highly specific and sensitive, enabling real-time, label-free analysis of biomolecular interactions. nih.gov
One application of optical biosensing in the context of Aβ(12-28) involved its use in a Biacore system, a type of SPR-based biosensor. In this research, the Aβ(12-28) fragment was immobilized on the surface of a sensor chip to investigate its binding affinity with specific intracellular proteins, namely glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and pyruvate (B1213749) kinase. The study also explored how these interactions were affected by the neuroprotective compound isatin (B1672199). The binding of the proteins to the immobilized Aβ(12-28) resulted in a measurable change in the refractive index at the sensor surface, which was used to calculate the dissociation constants (Kd) of the protein-peptide complexes. The research found that isatin could significantly increase the Kd values, indicating that it promoted the dissociation of the complexes. This demonstrates the utility of Aβ(12-28)-based optical biosensors for screening potential therapeutic agents that can modulate the peptide's interactions with cellular components.
Nanomaterial-Enhanced Biosensors
The integration of nanomaterials, such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and graphene, has significantly advanced biosensor performance for Aβ detection. mdpi.comnih.gov Nanomaterials offer a high surface-area-to-volume ratio, which allows for a greater density of immobilized bioreceptors, and unique electronic and optical properties that can be used to amplify the detection signal. mdpi.com Although most research in this area targets full-length Aβ, the strategies are directly relevant for creating highly sensitive sensors for fragments like Aβ(12-28). For example, AuNPs can be used to modify electrodes to enhance electrochemical signals or as labels in optical assays. nih.govnih.gov Similarly, CNT-based field-effect transistors (FETs) can detect binding events through changes in electrical conductance with very high sensitivity. mdpi.com
The table below summarizes the performance of various biosensor technologies developed for different Beta-Amyloid species, illustrating the typical detection limits and ranges achieved. While specific performance data for Aβ(12-28) sensors is limited in the literature, the data for other Aβ forms provide a benchmark for potential future developments.
Interactive Table: Performance of Various Biosensors for Beta-Amyloid Detection
| Biosensor Type | Transduction Method | Target Analyte | Biorecognition Element | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical | Impedance | Aβ(1-42) Oligomers | Monoclonal Antibody (12F4) | 10 pg/mL - 100 ng/mL | - | frontiersin.org |
| Electrochemical | Impedance | Aβ(1-42) | Molecularly Imprinted Polymer | - | 1.2 pg/mL | sums.ac.ir |
| Electrochemical | Voltammetry | Aβ Oligomers | PrP(95-110) Peptide | 20 pM - 100 nM | 8 pM | acs.org |
| Electrochemical | Impedance | Aβ(1-42) | Anti-Aβ Antibody | 1 fg/mL - 1 ng/mL | 0.638 fg/mL (in plasma) | nih.gov |
| Optical (LSPR) | Light Absorbance | Aβ(1-42) | Anti-Aβ Antibody | - | 1.5 pM | nih.gov |
| Optical (SPR) | Refractive Index | Aβ(12-28) | Immobilized Aβ(12-28) | Not Applicable | Not Applicable | |
| Electrochemical | Impedance | Aβ12-28-Cys Film | Immobilized Aβ12-28-Cys | Not Applicable | Not Applicable | epfl.ch |
Future Directions and Unanswered Questions in Beta Amyloid 12 28 Research
Elucidating the Precise Role of Aβ(12-28) in Disease Initiation vs. Progression
A significant area of ongoing research is to pinpoint the exact role of the Aβ(12-28) region in the timeline of Alzheimer's disease. It is still not fully understood whether this fragment is a primary driver in the initial stages of the disease or if its main contribution is to the progression of pathology.
The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event in AD pathogenesis. nih.govfrontiersin.org Genetic evidence from familial forms of AD, where mutations in genes like APP, PSEN1, and PSEN2 lead to Aβ dyshomeostasis, supports this initiating role. nih.govnih.govscientificarchives.com However, the weak correlation between Aβ plaque load and cognitive decline in many cases complicates this linear view. nih.govconsensus.app
The Aβ(12-28) fragment is particularly interesting as it constitutes the binding site for apolipoprotein E (ApoE). nih.govpnas.orgfrontiersin.org The interaction between Aβ and ApoE is a critical factor in both the clearance and deposition of Aβ in the brain. pnas.org Studies have shown that peptides mimicking the Aβ(12-28) sequence can block the Aβ-ApoE interaction, leading to reduced Aβ deposition and improved cognitive function in animal models. nih.govpnas.org This suggests a role for this specific region in the ongoing accumulation of amyloid, a hallmark of disease progression. Further research is needed to determine if events involving the Aβ(12-28) region are among the earliest pathological triggers or if they primarily accelerate the disease after it has been initiated.
Understanding the Interplay Between Aβ(12-28) and Other Pathological Proteins (e.g., Tau)
The interaction between Aβ and the tau protein is another cornerstone of AD pathology, leading to the formation of neurofibrillary tangles (NFTs) and enhanced neurotoxicity. ijbs.comacs.orgnih.gov While the "amyloid cascade" hypothesis traditionally places Aβ upstream of tau pathology, the precise molecular links and the specific role of Aβ fragments like Aβ(12-28) in this process are still being actively investigated. scientificarchives.comijbs.com
Evidence suggests a synergistic relationship where Aβ and tau amplify each other's toxic effects. ijbs.comnih.govucl.ac.uk Some studies propose a direct interaction, with the core region of Aβ potentially binding to specific regions of tau, facilitating cross-seeding and aggregation. acs.org Specifically, research has pointed to the Aβ core (residues 16-22), which overlaps with the Aβ(12-28) sequence, as a potential interaction site with repeat domains of tau. acs.org
Future research must clarify the exact nature of this interaction. Key unanswered questions include:
Does the Aβ(12-28) region directly bind to tau, and if so, what are the structural determinants of this interaction?
How does this specific interaction influence tau phosphorylation, aggregation, and the spread of tau pathology throughout the brain?
Could targeting the Aβ(12-28) region disrupt the pathological Aβ-tau synergy and offer a more effective therapeutic strategy than targeting either protein alone? ijbs.comnih.gov
Advancements in High-Resolution Structural Determination of Aβ(12-28) Species
A major hurdle in understanding the role of Aβ, including the Aβ(12-28) fragment, is the difficulty in determining the high-resolution structures of its various aggregated forms, particularly the soluble oligomers, which are considered highly toxic. biorxiv.orgosu.edu These oligomers are notoriously heterogeneous and unstable, making them challenging to study with techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). biorxiv.orguci.edu
Despite these challenges, progress is being made.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying the conformational dynamics of Aβ fragments in solution. researchgate.netdiva-portal.orgresearchgate.net Studies on Aβ(12-28) have revealed its propensity to adopt different secondary structures, including β-sheets and helical conformations, depending on environmental conditions like temperature and pH. researchgate.netacs.orgacs.org
Time-resolved infrared spectroscopy has been used to study the early stages of Aβ(12-28) aggregation, identifying different types of oligomeric structures with distinct β-sheet arrangements. acs.org
X-ray crystallography has successfully determined the structure of Aβ(12-28) when bound to antibodies, such as Solanezumab. nih.govnih.gov These studies show that the peptide can adopt a helical conformation when stabilized by an antibody. nih.gov
Future advancements will likely depend on innovative approaches to stabilize Aβ(12-28) oligomers and the continued development of high-resolution imaging techniques. A clearer structural understanding of the different Aβ(12-28) species will be crucial for designing targeted therapies.
Integration of Multi-Omics Data for Comprehensive Understanding
To unravel the complex role of Aβ(12-28) in Alzheimer's disease, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful way to gain a comprehensive understanding of the molecular pathways affected by this peptide fragment. nih.govnih.govmdpi.com
Multi-omics approaches can help to:
Identify novel biomarkers: By correlating changes across different molecular layers (e.g., gene expression, protein levels, metabolite concentrations) with the presence or activity of Aβ(12-28), researchers can identify new biomarkers for early diagnosis and disease monitoring. nih.govmedrxiv.org
Uncover complex biological pathways: This integrative analysis can reveal how genetic predispositions (genomics) translate into altered gene expression (transcriptomics), protein function (proteomics), and metabolic states (metabolomics) in response to Aβ(12-28). nih.govresearchgate.net
Develop personalized medicine approaches: Understanding how an individual's unique molecular profile interacts with Aβ(12-28) could pave the way for more tailored therapeutic strategies. medrxiv.org
Recent studies have begun to apply multi-omics to AD, for example, by integrating blood transcriptomics, metabolomics, and lipidomics data to find signatures associated with brain amyloid load. nih.gov Future research focused specifically on the downstream effects of Aβ(12-28) will be crucial for building a complete picture of its pathological role.
Genetic Factors and Pathways Related to Aβ(12-28) Metabolism and Aggregation
Genetic factors play a significant role in influencing the metabolism and aggregation of Aβ, and by extension, the Aβ(12-28) region. The most well-established genetic risk factor for late-onset AD is the APOE gene. nih.govtandfonline.com
The different isoforms of ApoE (ApoE2, ApoE3, and ApoE4) have varying affinities for Aβ and differential effects on its clearance and aggregation. frontiersin.orgnih.gov Since Aβ(12-28) is the primary binding site for ApoE, understanding how different APOE genotypes affect this interaction is a key area of future research. nih.govfrontiersin.org The ApoE4 isoform, for example, is associated with increased Aβ deposition and an earlier age of disease onset. nih.govtandfonline.com
Beyond APOE, genome-wide association studies (GWAS) have identified other genetic loci associated with Aβ metabolism and AD risk. oup.com Future research should focus on:
Investigating how polymorphisms in genes related to Aβ production (e.g., BACE1, PSEN2), clearance, and inflammation modulate the behavior and impact of the Aβ(12-28) region. oup.com
Exploring the interaction between genetic risk factors and environmental or lifestyle factors in influencing Aβ(12-28) related pathology.
Using genetic data to identify new pathways and therapeutic targets that specifically influence the metabolism and aggregation state of the Aβ(12-28) fragment.
Q & A
Q. What are the key structural and physicochemical properties of Beta-Amyloid (12-28) that influence its aggregation behavior?
Beta-Amyloid (12-28) contains the hydrophobic "VFF" motif (positions 18–20), critical for self-assembly and fibril formation. Its solubility in water (1 mg/ml) and molecular weight (1955.20 g/mol) facilitate experimental handling, but aggregation kinetics depend on pH and ionic strength. At pH > 4, salt bridges stabilize β-sheet conformations, promoting fibrillization, whereas acidic conditions (pH 2.9) favor monomeric states . Sequence analysis (VHHQKLVFFAEDVGSNK) highlights charged residues (e.g., lysine, glutamic acid) that modulate electrostatic interactions during aggregation .
Q. How can Beta-Amyloid (12-28) be experimentally distinguished from full-length Aβ(1-42) in aggregation studies?
Beta-Amyloid (12-28) lacks the C-terminal hydrophobic domains of Aβ(1-42), resulting in slower fibril formation and distinct oligomer morphologies. Techniques like dynamic light scattering (DLS) or transmission electron microscopy (TEM) can differentiate aggregation states. For example, diffusion coefficients for Aβ(12-28) monomers and dimers follow the polynomial , where is concentration, with monomer-dimer equilibrium detectable via NMR or fluorescence anisotropy .
Q. What in vivo models are appropriate for studying Beta-Amyloid (12-28)-induced neurotoxicity?
Intracerebroventricular administration in mice induces amnesia, as shown in studies where Aβ(12-28) disrupted memory retention. The "VFF" triad is necessary for this effect, suggesting region-specific neuronal dysfunction. Ethical protocols for animal studies must include rigorous dose standardization and behavioral assays (e.g., Morris water maze) to quantify cognitive deficits .
Advanced Research Questions
Q. How can contradictory data on Beta-Amyloid (12-28) aggregation kinetics be reconciled across studies?
Variability arises from differences in peptide purity, solvent conditions (e.g., buffer composition), and detection methods. For example, ELISA-based measurements of Aβ fragments exhibit inter-laboratory CVs of 12–28%, necessitating standardized protocols for peptide preparation and quality control (e.g., HPLC validation). Statistical tools like ANOVA or mixed-effects models can identify confounding variables .
Q. What experimental designs optimize reproducibility in Beta-Amyloid (12-28) dimerization studies?
Use isotopic labeling (e.g., SILK techniques) to track monomer-dimer exchange kinetics. Supplement primary data with raw diffusion coefficients and solvent parameters (e.g., D2O viscosity) in supporting information. Tabulate results using cell-based formats without color-coding or shading to align with journal guidelines .
Q. How do salt bridges in Aβ(12-28) stabilize β-sheet structures, and what computational methods validate these interactions?
Q. What statistical approaches resolve variability in Aβ(12-28) biomarker data from heterogeneous cohorts?
Apply pharmacokinetic modeling to Aβ turnover rates, fitting cohort data (e.g., ADNI datasets) using nonlinear regression. Address outliers via robust regression or bootstrapping. Report confidence intervals and effect sizes to distinguish biological variation from measurement error .
Methodological Considerations
- Data Reporting : Follow Beilstein Journal guidelines:
- Include raw and processed data tables with Arabic numbering (e.g., Table 1: Aggregation kinetics at pH 7.4).
- Use footnotes for non-standard abbreviations (e.g., DLS: dynamic light scattering) .
- Ethical Compliance : For in vivo work, detail participant selection criteria (e.g., mouse strain, age) and justify sample sizes using power analysis .
- Reproducibility : Upload NMR spectra, HPLC chromatograms, and simulation parameters as supplementary files. Reference these in the main text with hyperlinks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
